molecular formula C17H21NO4S B1445557 N,N-bis(4-methoxybenzyl)methanesulfonamide CAS No. 852358-71-5

N,N-bis(4-methoxybenzyl)methanesulfonamide

Cat. No. B1445557
M. Wt: 335.4 g/mol
InChI Key: XPVYWKCJBKSIKA-UHFFFAOYSA-N
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Description

“N,N-bis(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N,N-bis(4-methoxybenzyl)methanesulfonamide” can be represented by the SMILES string: COC1=CC=C(C=C1)CN(CC2=CC=C(OC)C=C2)S(=O)(C)=O . This indicates that the molecule contains methoxybenzyl groups attached to a methanesulfonamide core.


Physical And Chemical Properties Analysis

“N,N-bis(4-methoxybenzyl)methanesulfonamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactivity

N,N-bis(4-methoxybenzyl)methanesulfonamide and its related compounds have been extensively studied in the field of organic chemistry, particularly in the synthesis of various chemical structures and reactions. For instance, the reaction of bis(methoxy- and ethoxy-NNO-azoxy)methane with benzyl halides under phase-transfer catalysis conditions yields E-1-(alkoxy-NNO-azoxy)-2-arylethene, showcasing its utility in creating complex organic structures (Zyuzin, 2013). Additionally, the oxidation of methyl (methylthio)methyl sulfoxide with various oxidants has been studied, producing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, further illustrating the versatility of these compounds in chemical transformations (Ogura, Suzuki & Tsuchihashi, 1980).

Catalysis and Chemical Bonding

Research on the reactivity of carbanions derived from bis(phenylsulfonyl)methane has been conducted, offering insights into σ-adduct formation and elimination reactions, which are critical in understanding the behavior of these compounds in various chemical environments (Asghar, Crampton & Isanbor, 2008). The study of Lawesson's reagent in the reaction with various compounds including esters and acetals demonstrates the application of these chemical structures in synthesizing a wide range of derivatives (El‐Barbary, 1984).

Applications in Material Science

In material science, these compounds have been used in the study of tetrel, halogen, and hydrogen bonds in dyes, indicating their potential in developing new materials with specific properties (Shikhaliyev et al., 2018). Additionally, they have been utilized in corrosion inhibition studies for mild steel, demonstrating their practical application in industrial processes and materials preservation (Singh & Quraishi, 2016).

Biochemical and Pharmacological Research

These compounds have also found applications in biochemical and pharmacological research. For example, the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been evaluated for their potential as HMG-CoA reductase inhibitors, indicating their relevance in therapeutic applications (Watanabe et al., 1997).

Safety And Hazards

While specific safety and hazard information for “N,N-bis(4-methoxybenzyl)methanesulfonamide” is not available, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVYWKCJBKSIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(4-methoxybenzyl)methanesulfonamide

Synthesis routes and methods

Procedure details

To a solution of methanesulfonamide (5 g) in N,N-dimethylformamide (75 mL), potassium carbonate (29.1 g) was added and the resultant reaction mixture was stirred at room temperature for 5 hours. To the solution, p-methoxybenzyl chloride (18.1 g) was added and the resultant reaction mixture was stirred at room temperature for 19 hours. To the reaction solution, water was added and the mixture was extracted with ethyl acetate. The obtained organic phase was dried over anhydrous sodium sulfate. From the organic phase, the solvent was removed by evaporation under reduced pressure to give the title compound (17.1 g) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Krivovicheva, A Bubyrev, S Kalinin, D Dar'in… - …, 2023 - Wiley Online Library
A newly introduced diazo reagent, 1‐diazo‐N,N‐bis(4‐methoxybenzyl)methanesulfonamide, enables access to a range of azole‐based primary sulfonamides via [3+2] cycloaddition …
J Soley - 2021 - uwspace.uwaterloo.ca
ß-Keto- and ß-hydroxy-α,α-difluorosulfonamides are both underexplored classes of molecules. There is only one report of each class of molecules in the literature, however very similar …
Number of citations: 0 uwspace.uwaterloo.ca
AD Campbell, AM Birch - synlett, 2005 - thieme-connect.com
A range of α-amino esters can be turned into sulfonylhydantoins 2 in a single, atom-economic step using sulfamide and DBU. This procedure obviates the need for a three-or four-step …
Number of citations: 11 www.thieme-connect.com
J Soley, SD Taylor - The Journal of Organic Chemistry, 2021 - ACS Publications
The synthesis of β-hydroxy-α,α-difluorosulfonamides was achieved by reacting difluoromethanesulfonamides with KHMDS in the presence of an aldehyde or ketone. The reaction …
Number of citations: 5 pubs.acs.org
AA Hassan, S Bräse, AA Aly, HN Tawfeek - Molecules, 2020 - mdpi.com
Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment such as, 1,1-…
Number of citations: 6 www.mdpi.com

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